molecular formula C23H23N3O2 B4305236 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B4305236
M. Wt: 373.4 g/mol
InChI Key: LHLKZQGBXSROSR-UHFFFAOYSA-N
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Description

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an isopropyl and methyl-substituted phenoxy group, a pyrrole-substituted phenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction of 2-isopropyl-5-methylphenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields the corresponding phenoxy intermediate.

    Coupling with pyrrole-substituted phenyl group: The phenoxy intermediate is then coupled with 4-(1H-pyrrol-1-yl)benzaldehyde using a suitable coupling reagent, such as palladium-catalyzed Suzuki-Miyaura coupling, to form the desired intermediate.

    Cyclization to form oxadiazole ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine hydrate, to form the 1,2,4-oxadiazole ring, yielding the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a triazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.

    2-isopropyl-5-methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-16(2)20-11-6-17(3)14-21(20)27-15-22-24-23(25-28-22)18-7-9-19(10-8-18)26-12-4-5-13-26/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLKZQGBXSROSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

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